Thiophosphoric acid O,O-dimethyl S-(pentachlorophenyl) ester
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Overview
Description
Thiophosphoric acid O,O-dimethyl S-(pentachlorophenyl) ester, commonly known as Leptophos, is an organophosphate insecticide that was widely used in agriculture in the 1960s and 1970s. It is a highly toxic compound that can cause serious health problems in humans and animals. Despite its toxicity, Leptophos has been extensively studied for its potential use in scientific research.
Mechanism Of Action
Leptophos acts by irreversibly binding to the active site of acetylcholinesterase, preventing it from breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which can overstimulate the postsynaptic receptors and cause a range of physiological and biochemical effects.
Biochemical And Physiological Effects
Leptophos can cause a range of biochemical and physiological effects, including muscle weakness, respiratory failure, and death. It can also affect the cardiovascular system, gastrointestinal system, and immune system. In addition, it can cross the blood-brain barrier and affect the central nervous system, leading to seizures, coma, and death.
Advantages And Limitations For Lab Experiments
Leptophos has several advantages for use in lab experiments. It is a highly potent inhibitor of acetylcholinesterase, which makes it a useful tool for studying the effects of organophosphate insecticides on the nervous system. However, its high toxicity and potential health risks make it difficult to work with, and strict safety precautions must be taken when handling it.
Future Directions
There are several possible future directions for research on Leptophos. One area of interest is the development of new insecticides that are less toxic and more environmentally friendly. Another area of interest is the development of new treatments for organophosphate poisoning, which could help reduce the health risks associated with exposure to Leptophos and other organophosphate insecticides. Finally, there is a need for further research on the long-term health effects of exposure to Leptophos and other organophosphate insecticides, particularly in agricultural workers and other individuals who may be at high risk of exposure.
Synthesis Methods
Leptophos can be synthesized by reacting pentachlorophenol with dimethyl phosphorochloridothioate in the presence of a base. The resulting product is then purified by distillation and recrystallization.
Scientific Research Applications
Leptophos has been used in scientific research to study the effects of organophosphate insecticides on the nervous system. It has been shown to inhibit acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. This inhibition can lead to a range of physiological and biochemical effects, including muscle weakness, respiratory failure, and death.
properties
CAS RN |
10406-37-8 |
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Product Name |
Thiophosphoric acid O,O-dimethyl S-(pentachlorophenyl) ester |
Molecular Formula |
C8H6Cl5O3PS |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
1,2,3,4,5-pentachloro-6-dimethoxyphosphorylsulfanylbenzene |
InChI |
InChI=1S/C8H6Cl5O3PS/c1-15-17(14,16-2)18-8-6(12)4(10)3(9)5(11)7(8)13/h1-2H3 |
InChI Key |
GXKZDKKOTBBPBN-UHFFFAOYSA-N |
SMILES |
COP(=O)(OC)SC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
COP(=O)(OC)SC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
synonyms |
Thiophosphoric acid O,O-dimethyl S-(pentachlorophenyl) ester |
Origin of Product |
United States |
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